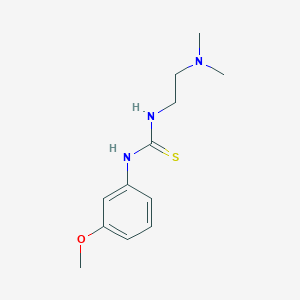

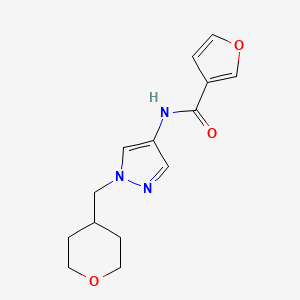

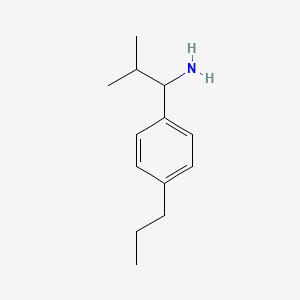

1-(2-(Dimethylamino)ethyl)-3-(3-methoxyphenyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-(Dimethylamino)ethyl)-3-(3-methoxyphenyl)thiourea, commonly known as DMAPT, is a small molecule inhibitor of nuclear factor-kappa B (NF-κB) pathway. It has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Wissenschaftliche Forschungsanwendungen

Polymerization Catalyst

Thiourea derivatives, including compounds similar to 1-(2-(Dimethylamino)ethyl)-3-(3-methoxyphenyl)thiourea, have been explored as reducing agents in polymerization processes. One study highlighted the use of thiourea dioxide as a green and affordable catalyst for the controlled polymerization of a wide range of monomers, including acrylates, methacrylates (e.g., 2-(dimethylamino)ethyl methacrylate), and vinyl chloride, utilizing the ARGET ATRP method. This system is versatile, working in various solvents at near room temperature with low metal catalyst concentration, and allows for the preparation of well-defined block copolymers (Mendonça et al., 2019).

Antiproliferative Activity

Research into thiourea derivatives has also included the evaluation of their antiproliferative activities against cancer cell lines. A study on thiophene and thienopyrimidine derivatives, including ethyl-2-[(2-(dimethylamino)ethoxy)mercapto)methyleneamino)]-4,5-dimethyl-thiophene-3-carboxylate, showed notable activity against breast and colon cancer cell lines. Compounds demonstrated remarkable activity, with IC50 values indicating their potential as therapeutic agents against these cancer types (Ghorab et al., 2013).

Synthesis of Advanced Materials

The synthesis of polymers and advanced materials also utilizes thiourea derivatives. One study involved the synthesis of α-hydroxy and α,ω-dihydroxy polymers from 2-(dimethylamino)ethyl methacrylate (DMAEMA), using group transfer polymerization. These processes yield materials with potential applications in biomedical engineering, including drug delivery systems and tissue engineering scaffolds, showcasing the versatility of thiourea derivatives in synthesizing functional materials (Costa & Patrickios, 1999).

Novel Drug Compounds

Thiourea derivatives have been investigated for their potential as novel drug compounds. Research into specific derivatives has revealed strong vasodilator activities, which could be beneficial in developing new treatments for cardiovascular diseases. The specificity of action in certain thiourea derivatives, such as their stereospecific vasodilator effects on coronary and femoral arteries, underscores the potential of these compounds in pharmacological applications (Nagao et al., 1972).

Eigenschaften

IUPAC Name |

1-[2-(dimethylamino)ethyl]-3-(3-methoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3OS/c1-15(2)8-7-13-12(17)14-10-5-4-6-11(9-10)16-3/h4-6,9H,7-8H2,1-3H3,(H2,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYDCTNEIHZLBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=S)NC1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2680206.png)

![(E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide](/img/structure/B2680207.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2680216.png)

![3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2680217.png)

![1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2680222.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2680229.png)